5-Nonyloxytryptamine oxalate is a compound garnering attention in scientific research for its potential in mimicking the activities of polysialic acid (PSA). [] It is classified as a serotonin receptor agonist, specifically demonstrating selectivity for the 5-hydroxytryptamine receptor 1B (5-HT1B). []
5-Nonyloxytryptamine oxalate is classified under the category of synthetic organic compounds and is recognized for its role in neuroscience. Its development stems from the need for effective treatments that mimic polysialic acid, a crucial component in neuronal plasticity and repair mechanisms following injury. The compound is primarily sourced from chemical synthesis processes involving tryptamine derivatives .
The synthesis of 5-nonyloxytryptamine oxalate typically involves several key steps:
The molecular structure of 5-nonyloxytryptamine oxalate can be described as follows:
The compound's structure allows it to effectively mimic polysialic acid, facilitating neuronal growth and survival through receptor-mediated pathways .
5-Nonyloxytryptamine oxalate participates in various chemical reactions, primarily involving its interaction with neurotransmitter receptors:
The mechanism of action of 5-nonyloxytryptamine oxalate involves several key processes:
The physical and chemical properties of 5-nonyloxytryptamine oxalate include:
The applications of 5-nonyloxytryptamine oxalate are primarily found within neuroscience research and therapeutic development:
5-Nonyloxytryptamine oxalate (CAS 157798-13-5) is a highly selective agonist of the 5-hydroxytryptamine 1B (5-HT1B) receptor subtype, with a documented binding affinity (Ki) of 1 nM at human 5-HT1B receptors. This compound demonstrates exceptional potency, being several-fold more potent than the clinically established anti-migraine drug sumatriptan at this receptor target. The agonistic activity was initially characterized through radioligand binding studies and functional assays measuring inhibition of adenylate cyclase activity, where 5-nonyloxytryptamine oxalate exhibited an EC50 value of 68 nM in CHOKM6 cells transfected with the human 5-HT1B receptor [1] [5] [8].
The compound's selectivity profile is defined by its remarkable lack of activity at the closely related 5-HT1A receptor subtype, with selectivity exceeding 300-fold (Ki > 300 nM at 5-HT1A). This pharmacological selectivity is critical for its research applications, as it allows for specific interrogation of 5-HT1B-mediated physiological effects without confounding activity at the abundant 5-HT1A receptors. Beyond these primary targets, binding studies have revealed moderate interactions with other serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors (Ki values ranging from 1.2-315 nM), though with significantly lower affinity compared to its primary 5-HT1B target [5] [10].
Table 1: Binding Affinity Profile of 5-Nonyloxytryptamine Oxalate
Receptor Subtype | Ki Value (nM) | Selectivity Ratio (vs. 5-HT1B) | Functional Activity |
---|---|---|---|
5-HT1B | 1.0 | 1 (reference) | Full agonist |
5-HT1A | >300 | >300-fold | Inactive |
5-HT1Dβ | 1.2 | Comparable | Full agonist (EC50=68 nM) |
5-HT2A | 146 | ~146-fold | Not characterized |
5-HT2C | 315 | ~315-fold | Not characterized |
The differential binding between 5-HT1B and 5-HT1A receptors represents a key pharmacodynamic feature of 5-nonyloxytryptamine oxalate. While both receptors belong to the Gi/o-coupled serotonin receptor family and share significant structural homology, 5-nonyloxytryptamine oxalate exhibits a striking preference for 5-HT1B receptors. This selectivity was systematically evaluated through competitive binding experiments using cloned human receptors, confirming the >300-fold selectivity ratio [1] [6].
The functional implications of this selectivity are profound. At the 5-HT1B receptor, activation leads to inhibition of adenylate cyclase and subsequent reduction in cAMP production, which in neuronal contexts modulates neurotransmitter release. In contrast, the compound's inactivity at 5-HT1A receptors means it does not produce effects associated with this subtype, such as neuronal hyperpolarization via G-protein-coupled inwardly-rectifying potassium (GIRK) channels or the complex behavioral responses often linked to 5-HT1A activation (e.g., anxiety modulation). This clear discrimination between receptor subtypes makes 5-nonyloxytryptamine oxalate an indispensable pharmacological tool for dissecting 5-HT1B-specific pathways in complex biological systems containing multiple serotonin receptor subtypes [5] [8].
The molecular architecture of 5-nonyloxytryptamine oxalate provides critical insights into its receptor selectivity. The compound features a tryptamine backbone (3-(2-aminoethyl)indole) modified with a nonyloxy (-OC9H19) chain at the 5-position of the indole ring. This extended lipophilic side chain, absent in the endogenous serotonin ligand, is the primary determinant of its selective binding to 5-HT1B receptors over 5-HT1A subtypes [2] [6].
Structure-activity relationship (SAR) studies with O-alkyltryptamine analogs have demonstrated that chain length optimization is critical for 5-HT1B selectivity. The nonyloxy (9-carbon) chain represents an ideal length for optimal interaction with hydrophobic subpockets in the 5-HT1B receptor binding cleft. Shorter alkyl chains (e.g., butoxy or pentoxy) exhibit reduced affinity, while longer chains may diminish selectivity. The oxalate counterion enhances solubility and crystalline properties but does not significantly contribute to receptor interactions. The molecular formula is C₁₉H₃₀N₂O·C₂H₂O₄ (MW: 392.49 g/mol), with the SMILES string: CCCCCCCCCOC1=CC=C2NC=C(CCN)C2=C1.C(=O)(C(=O)O)O [4] [7] [9].
The binding orientation positions the protonated amine of the ethylamino side chain to form a salt bridge with conserved aspartate residues in the receptor's transmembrane domain (TM3), while the nonyloxy chain extends into a hydrophobic receptor subpocket unique to the 5-HT1B subtype. This specific interaction pattern explains both the high affinity binding to 5-HT1B receptors and the lack of productive binding to 5-HT1A receptors, which possess a differently structured hydrophobic region that cannot accommodate the extended nonyloxy chain [1] [6].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3